Benzenebutanoyl chloride, 3-chloro-
Description
Benzenebutanoyl chloride, 3-chloro- (IUPAC name: 3-chlorobenzenebutanoyl chloride) is an aromatic acyl chloride derivative characterized by a four-carbon acyl chain (butanoyl group) attached to a benzene ring with a chlorine substituent at the meta (3rd) position. This compound is structurally significant due to the electron-withdrawing chloro group, which influences its reactivity and interactions in synthetic applications. For instance, highlights the use of 3-chlorobenzoyl chloride in synthesizing bioactive intermediates, suggesting that the 3-chloro substituent is strategically retained to modulate molecular interactions in medicinal chemistry .
Properties
CAS No. |
142018-93-7 |
|---|---|
Molecular Formula |
C10H10Cl2O |
Molecular Weight |
217.0918 |
Synonyms |
Benzenebutanoyl chloride, 3-chloro- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Benzenebutanoyl chloride, 3-chloro- with key analogs, emphasizing structural differences, reactivity, and applications:
Key Observations:
Reactivity Differences: Acyl chlorides (e.g., Benzenebutanoyl chloride, 3-chloro-) are more reactive toward nucleophiles (e.g., amines, alcohols) than benzyl chlorides due to the electron-deficient carbonyl carbon. The 3-chloro substituent further enhances electrophilicity via inductive effects, accelerating reactions like acylation . In contrast, 3-chloro benzyl chloride (CAS 620-20-2) undergoes slower nucleophilic substitution due to the absence of a carbonyl group, making it more stable but less versatile in organic synthesis .
Synthetic Utility: The synthesis of 3-chloro-substituted aromatics often involves Friedel-Crafts acylation or direct chlorination. Para-substituted analogs (e.g., 4-phenylbutyryl chloride) exhibit different regioselectivity in reactions, highlighting the importance of substituent positioning .
Biological and Environmental Impact: Chloroaromatics like 3-chloro derivatives are often persistent in the environment. In pharmaceutical contexts, the 3-chloro group may enhance binding affinity to target proteins, as seen in mGluR5 negative allosteric modulators () .
Research Findings and Data
Substituent Effects on Reactivity
- Electronic Effects: The 3-chloro group withdraws electron density via induction, polarizing the acyl chloride group and increasing its susceptibility to nucleophilic attack. This effect is less pronounced in non-chlorinated analogs like 3-phenylbutanoyl chloride .
Industrial and Environmental Considerations
- By-Product Mitigation : and highlight that chloro-substituted by-products (e.g., 3-chloro ethane) in ethylene chlorination can be reduced using modified catalytic systems, underscoring the need for optimized synthesis routes for chloroaromatics .
- Toxicity Profile: While direct data on Benzenebutanoyl chloride, 3-chloro- are lacking, emphasizes that chlorinated compounds often require stringent handling due to ecological risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
